![molecular formula C7H10O2Te B12549231 Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate CAS No. 143799-20-6](/img/structure/B12549231.png)
Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate is an organotellurium compound characterized by the presence of a tellurium atom bonded to a prop-2-en-1-yl group and a prop-2-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate typically involves the reaction of tellurium-containing reagents with appropriate alkenyl and ester precursors. One common method includes the reaction of tellurium tetrachloride with prop-2-en-1-yl magnesium bromide, followed by esterification with methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of tellurium oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, potentially forming tellurium hydrides or other reduced species.
Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions.
Major Products:
Oxidation: Tellurium oxides and esters.
Reduction: Tellurium hydrides and reduced esters.
Substitution: Various organotellurium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics with unique mechanisms of action.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate involves its interaction with biological molecules through the tellurium center. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also modulate redox pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
- Methyl 3-(3-methylphenyl)prop-2-enoate
- 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
- 2-methyl-prop-2-en-1-ol
Comparison: Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
143799-20-6 |
|---|---|
Fórmula molecular |
C7H10O2Te |
Peso molecular |
253.8 g/mol |
Nombre IUPAC |
methyl 3-prop-2-enyltellanylprop-2-enoate |
InChI |
InChI=1S/C7H10O2Te/c1-3-5-10-6-4-7(8)9-2/h3-4,6H,1,5H2,2H3 |
Clave InChI |
PFHIIWZKCLNDKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C[Te]CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


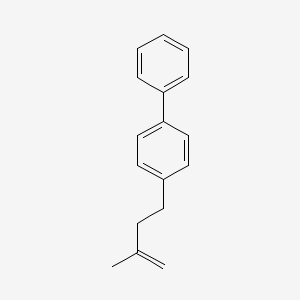


![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
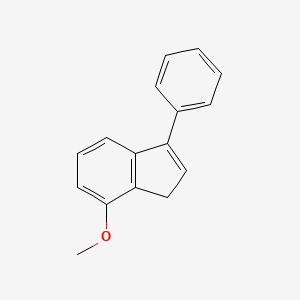
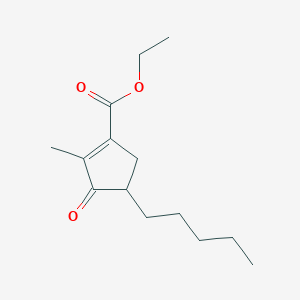
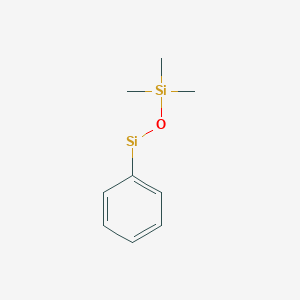
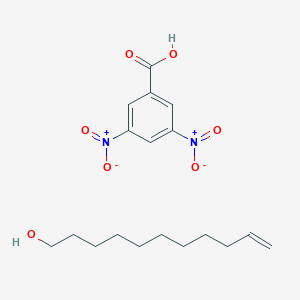
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
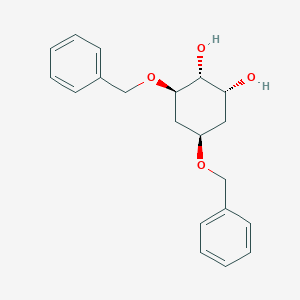
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)

